molecular formula C8H5Br2NO B14140426 2,6-Dibromo-4-methoxybenzonitrile CAS No. 74746-06-8

2,6-Dibromo-4-methoxybenzonitrile

Cat. No.: B14140426
CAS No.: 74746-06-8
M. Wt: 290.94 g/mol
InChI Key: BLUBNYRIUYVWOA-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol It is characterized by the presence of two bromine atoms, a methoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzonitrile using bromine or bromide-bromate salts in an aqueous acidic medium . This method is advantageous as it avoids the use of organic solvents and operates under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dibromo-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxybenzonitrile involves its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The nitrile group can also interact with other functional groups, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-methoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dibromo-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUBNYRIUYVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299054
Record name 2,6-Dibromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74746-06-8
Record name 2,6-Dibromo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74746-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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